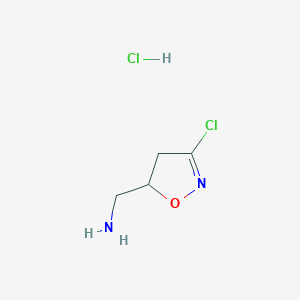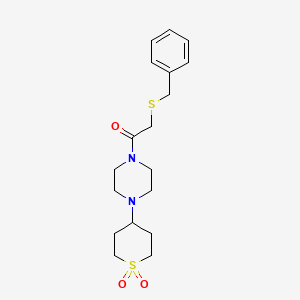![molecular formula C21H25N3 B2445913 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE CAS No. 622796-26-3](/img/structure/B2445913.png)
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl group is introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of Piperidine and Pyridine Moieties: The piperidine and pyridine groups are introduced through nucleophilic substitution reactions. The piperidine ring can be synthesized from piperidine and the pyridine ring from pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
- 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)-1H-indole
- 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)-1H-indole
- 2-methyl-3-((4-methylpiperidin-1-yl)(pyridin-5-yl)methyl)-1H-indole
Uniqueness
What sets 2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15-9-13-24(14-10-15)21(17-7-11-22-12-8-17)20-16(2)23-19-6-4-3-5-18(19)20/h3-8,11-12,15,21,23H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFEBBOJPREEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
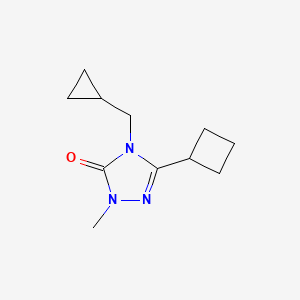
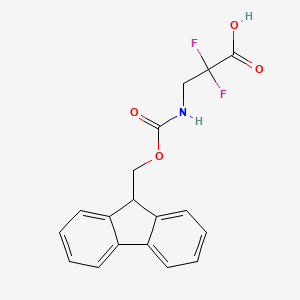
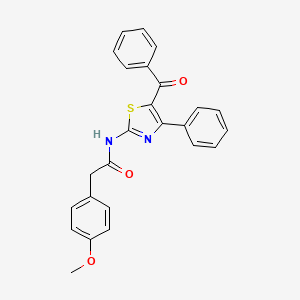

![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2445835.png)
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-2-METHYLBENZAMIDE](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)
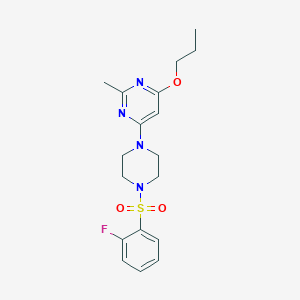
![[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2445849.png)
